molecular formula C14H19N3O3 B4284023 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide

3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide

Cat. No. B4284023
M. Wt: 277.32 g/mol
InChI Key: IEZDVGLYVOGOKS-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide, also known as MNPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. MNPA is a piperidine derivative that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide involves its binding to certain receptors in the brain, specifically the dopamine D2 receptor. 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide has been shown to act as a partial agonist at this receptor, meaning that it can activate the receptor to a certain extent but not fully. This activation can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide are still being studied. However, it has been shown to affect dopamine release in the brain, which can lead to changes in behavior and mood. 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide has also been shown to have anxiolytic effects, meaning that it can reduce anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of piperidine derivatives on these receptors without affecting other systems in the body. However, 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide research. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction and other psychiatric disorders. Further research is needed to fully understand the mechanism of action and potential applications of 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide. Additionally, new derivatives of 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide could be synthesized and studied for their potential applications in research and medicine.

Scientific Research Applications

3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide has been studied for its potential applications in research, specifically as a tool for studying the role of piperidine derivatives in biological systems. 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide has been shown to bind to certain receptors in the brain, which can affect neuronal activity and behavior. 3-methyl-N-(2-methyl-4-nitrophenyl)-1-piperidinecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-methyl-N-(2-methyl-4-nitrophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10-4-3-7-16(9-10)14(18)15-13-6-5-12(17(19)20)8-11(13)2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZDVGLYVOGOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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